
2-(2-Chlorophenyl)-3-nitrochromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chlorophenyl)-3-nitrochromen-4-one is a chemical compound that belongs to the class of chromenone derivatives. This compound has been extensively studied for its various applications in scientific research.
Mecanismo De Acción
The mechanism of action of 2-(2-Chlorophenyl)-3-nitrochromen-4-one involves the oxidation of the nitro group to a nitro radical by ROS. This process leads to the formation of a highly fluorescent compound that can be detected using fluorescence microscopy or spectroscopy. The fluorescence intensity of the compound is directly proportional to the concentration of ROS in the cell.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-(2-Chlorophenyl)-3-nitrochromen-4-one are primarily related to its ability to detect ROS in living cells. This compound has been shown to be non-toxic to cells at low concentrations and does not interfere with cellular processes. The detection of ROS using 2-(2-Chlorophenyl)-3-nitrochromen-4-one has been used to study the role of oxidative stress in various diseases and to identify potential therapeutic targets.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(2-Chlorophenyl)-3-nitrochromen-4-one in lab experiments include its high sensitivity and specificity for ROS detection, its non-toxicity to cells at low concentrations, and its ability to detect ROS in living cells. However, there are also some limitations to using this compound in lab experiments. For example, the fluorescence intensity of the compound may be influenced by factors such as pH, temperature, and the presence of other molecules in the cell. Additionally, the synthesis of 2-(2-Chlorophenyl)-3-nitrochromen-4-one can be time-consuming and requires specialized equipment.
Direcciones Futuras
There are several future directions for the use of 2-(2-Chlorophenyl)-3-nitrochromen-4-one in scientific research. One potential direction is the development of new fluorescent probes based on the chromenone scaffold for the detection of other reactive species such as reactive nitrogen species (RNS). Another potential direction is the use of 2-(2-Chlorophenyl)-3-nitrochromen-4-one in the development of new therapies for oxidative stress-related diseases. Additionally, the use of 2-(2-Chlorophenyl)-3-nitrochromen-4-one in combination with other imaging techniques such as electron microscopy and super-resolution microscopy could provide new insights into the role of ROS in cellular processes.
Conclusion:
In conclusion, 2-(2-Chlorophenyl)-3-nitrochromen-4-one is a valuable tool for studying oxidative stress-related diseases and for detecting ROS in living cells. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-(2-Chlorophenyl)-3-nitrochromen-4-one have been discussed in this paper. Further research on this compound could lead to the development of new therapies for oxidative stress-related diseases and provide new insights into the role of ROS in cellular processes.
Métodos De Síntesis
The synthesis of 2-(2-Chlorophenyl)-3-nitrochromen-4-one involves the condensation of 2-chlorobenzaldehyde with 3-nitroacetophenone in the presence of a base such as potassium hydroxide. The reaction is carried out in a solvent such as ethanol or methanol at a temperature of around 70-80°C for several hours. The resulting product is then purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
2-(2-Chlorophenyl)-3-nitrochromen-4-one has been extensively studied for its various applications in scientific research. This compound is primarily used as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. ROS are highly reactive molecules that can cause damage to cellular components such as DNA, proteins, and lipids. The ability of 2-(2-Chlorophenyl)-3-nitrochromen-4-one to detect ROS in living cells makes it a valuable tool for studying oxidative stress-related diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases.
Propiedades
Número CAS |
143468-14-8 |
|---|---|
Nombre del producto |
2-(2-Chlorophenyl)-3-nitrochromen-4-one |
Fórmula molecular |
C15H8ClNO4 |
Peso molecular |
301.68 g/mol |
Nombre IUPAC |
2-(2-chlorophenyl)-3-nitrochromen-4-one |
InChI |
InChI=1S/C15H8ClNO4/c16-11-7-3-1-5-9(11)15-13(17(19)20)14(18)10-6-2-4-8-12(10)21-15/h1-8H |
Clave InChI |
RIQCRUZMLONGNV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=CC=C3Cl)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=CC=C3Cl)[N+](=O)[O-] |
Sinónimos |
4H-1-Benzopyran-4-one,2-(2-chlorophenyl)-3-nitro-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




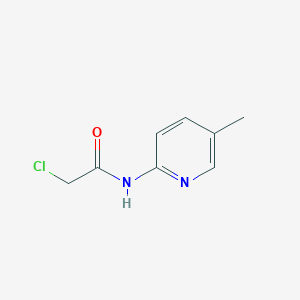
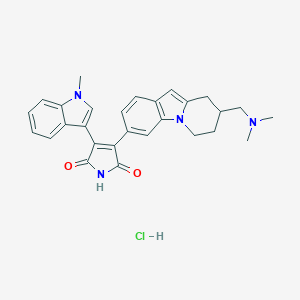
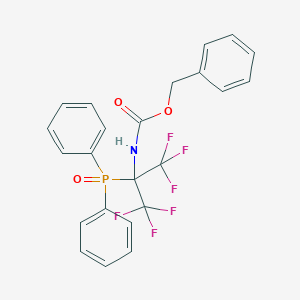
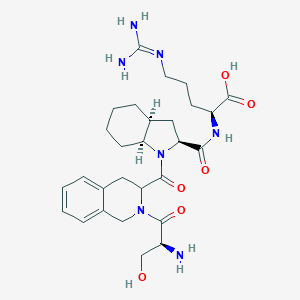
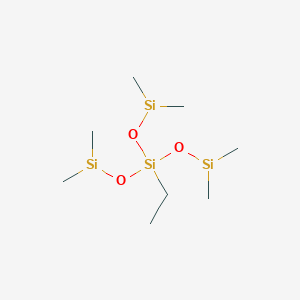
![2-Chloro-7-fluorobenzo[d]thiazole](/img/structure/B136207.png)
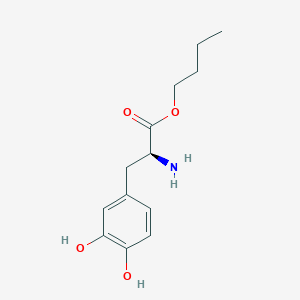
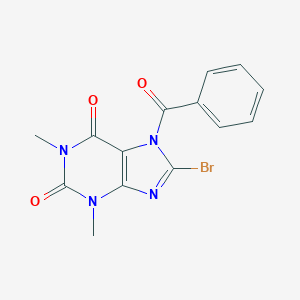


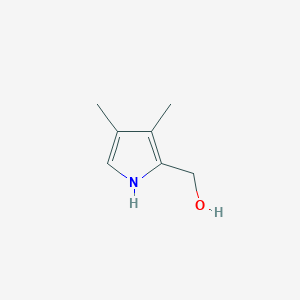
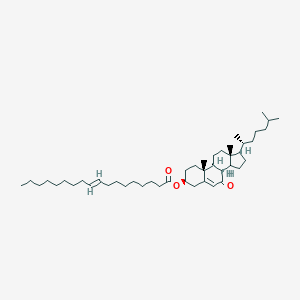
![(4R,5S,8S,9S,10S,13R,14S,17R)-4,10,13-Trimethyl-17-[(2R,4S,5S)-4,5,6-trimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B136223.png)